Momordicoside A

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Momordicoside A, a cucurbitane triterpenoid glycoside, is isolated from the bitter melon vine, Momordica charantia . The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key enzyme involved in the negative regulation of insulin signaling, making it a potential therapeutic target for the treatment of type 2 diabetes and obesity .

Mode of Action

This compound interacts with its target, PTP1B, by inhibiting its activity . This inhibition can enhance insulin signaling, leading to improved glucose uptake and metabolism . .

Biochemical Pathways

The inhibition of PTP1B by this compound can affect the insulin signaling pathway . This pathway plays a crucial role in regulating glucose homeostasis in the body. By enhancing insulin signaling, this compound may help improve glucose control and potentially exert anti-diabetic effects . .

Result of Action

The inhibition of PTP1B by this compound can lead to enhanced insulin signaling, which may result in improved glucose control . This suggests that this compound could potentially have anti-diabetic effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the plant source of this compound, Momordica charantia, is widely distributed across tropical and subtropical regions . The growth conditions of the plant, including climate, soil quality, and cultivation practices, can affect the concentration and bioactivity of this compound. Additionally, factors such as the method of extraction and purification can also influence the potency and efficacy of this compound . .

Biochemische Analyse

Biochemical Properties

Momordicoside A is a non-toxic cucurbitane glycoside . It is one of the many phytochemicals found in Momordica charantia, which also includes carbohydrates, proteins, fatty acids, amino acids, phenolic acids, minerals, essential oils, alkaloids, vitamins, flavonoids, and other triterpenoids

Cellular Effects

For instance, Momordicoside G has been found to decrease reactive oxygen species (ROS) and promote autophagy, thus inducing apoptosis in M1-like macrophages . The exact cellular effects of this compound remain to be investigated.

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. Studies on similar compounds suggest potential pathways. For example, Momordicoside G has been found to selectively suppress M1 macrophages, stimulating M2-associated lung injury repair and preventing inflammation-associated lung carcinoma lesions

Dosage Effects in Animal Models

Studies on Momordica charantia have shown its potential for reducing blood sugar in type 2 diabetes mellitus

Metabolic Pathways

Studies suggest that compounds from Momordica charantia may have potential as Keap1 inhibitors, thereby increasing the antioxidant status of the cellular environment

Transport and Distribution

Studies suggest that compounds from Momordica charantia may influence the subcellular localization of certain proteins

Subcellular Localization

Studies suggest that compounds from Momordica charantia may influence the subcellular localization of certain proteins

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Momordicoside A involves the extraction from the fruits of Momordica charantia using methanol . The process includes several steps of purification and isolation to obtain the pure compound. High-performance liquid chromatography (HPLC) is commonly used for the separation and purification of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from bitter melon seeds. The seeds are processed using capillary zone electrophoresis, which optimizes electrophoresis conditions such as pH value, concentration of running buffer, and applied voltage . This method is characterized by its rapidity, accuracy, and suitability for large-scale analyses.

Analyse Chemischer Reaktionen

Types of Reactions

Momordicoside A undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activities or to study its properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired transformation of the compound.

Major Products Formed

The major products formed from the reactions of this compound include various derivatives that exhibit enhanced biological activities. For example, oxidation of this compound can lead to the formation of compounds with increased anti-cancer properties .

Wissenschaftliche Forschungsanwendungen

Momordicoside A has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of cucurbitane-type triterpenoids and their derivatives.

Medicine: The compound has been studied for its potential anti-diabetic and anti-cancer properties. It has shown promise in reducing blood glucose levels and inhibiting tumor growth.

Vergleich Mit ähnlichen Verbindungen

Momordicoside A is unique among cucurbitane-type triterpenoid glycosides due to its specific structure and biological activities. Similar compounds include:

Momordicoside B: Another glycoside from Momordica charantia with similar anti-diabetic properties.

Momordicoside F1 and F2: Known for their anti-inflammatory and anti-cancer activities.

Momordicoside K, L, M, N, and S: These compounds share structural similarities with this compound but differ in their specific biological effects.

Biologische Aktivität

Momordicoside A, a bioactive compound derived from Momordica charantia (bitter melon), has garnered significant attention due to its diverse biological activities, particularly in the context of diabetes management and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various health conditions, and relevant research findings.

Overview of this compound

This compound is one of several triterpene glycosides found in bitter melon. These compounds are known for their bitter taste and have been traditionally used in various cultures for their medicinal properties. The primary focus of research on this compound includes its hypoglycemic effects and potential anti-inflammatory properties.

-

Inhibition of α-Amylase :

- This compound exhibits significant inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion. This inhibition can help regulate blood glucose levels by slowing down carbohydrate absorption in the intestines.

- Binding Affinity : In a molecular docking study, this compound demonstrated a strong binding affinity to α-amylase with a binding energy of -9.953 Kcal/mol, indicating its potential as an effective antidiabetic agent .

- Antioxidant Activity :

- Regulation of GLUT4 Translocation :

In Vitro Studies

- Hypoglycemic Effects : In vitro studies have demonstrated that this compound can significantly lower glucose levels in diabetic models by enhancing insulin sensitivity and promoting glucose uptake in muscle cells .

- Cell Proliferation : It has also been observed that this compound can modulate cell proliferation pathways, particularly in cardiac fibroblasts, suggesting potential benefits in preventing cardiac complications associated with diabetes .

In Vivo Studies

- Animal Models : In streptozotocin-induced diabetic mice, administration of this compound resulted in notable reductions in blood glucose levels and improvements in pancreatic islet health. The compound was effective at doses ranging from 100 mg/kg to 200 mg/kg body weight over a period of 30 days .

- Histopathological Analysis : Histological examinations revealed that treatment with this compound significantly reduced degenerative changes in pancreatic β-cells, indicating a protective effect against diabetes-induced damage .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound compared to other compounds derived from Momordica charantia :

| Compound | Biological Activity | Mechanism of Action | Binding Energy (Kcal/mol) |

|---|---|---|---|

| This compound | Hypoglycemic, Antioxidant | α-Amylase inhibition, GLUT4 translocation | -9.953 |

| Momordicoside B | Antidiabetic | Similar mechanisms as this compound | -9.072 |

| Momordicine I | Anti-inflammatory, Antitumor | Modulation of signaling pathways | Not specified |

Case Studies

-

Diabetes Management :

- In clinical settings, patients consuming bitter melon extracts containing this compound showed improved glycemic control compared to those on standard antidiabetic medications. This suggests a complementary role for this compound in diabetes management.

- Cardiovascular Health :

Eigenschaften

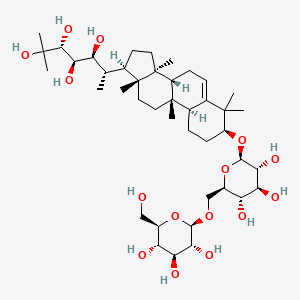

IUPAC Name |

(3R,4R,5S,6S)-2-methyl-6-[(3S,8R,9R,10S,13R,14S,17R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O15/c1-19(27(44)32(49)35(52)39(4,5)53)20-13-14-42(8)25-11-9-21-22(40(25,6)15-16-41(20,42)7)10-12-26(38(21,2)3)57-37-34(51)31(48)29(46)24(56-37)18-54-36-33(50)30(47)28(45)23(17-43)55-36/h9,19-20,22-37,43-53H,10-18H2,1-8H3/t19-,20+,22+,23+,24+,25+,26-,27-,28+,29+,30-,31-,32+,33+,34+,35+,36+,37-,40-,41+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYJYPOPDKQBQJ-WVMSUIAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)C)C)C(C(C(C(C)(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C)C)C)[C@@H]([C@H]([C@H](C(C)(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

817.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.